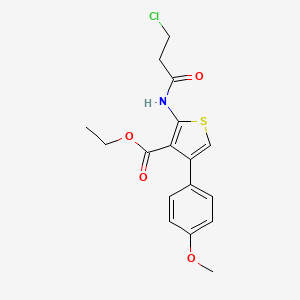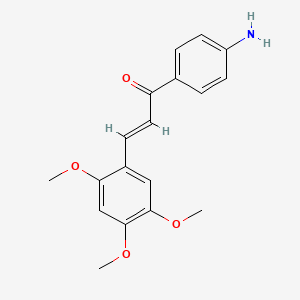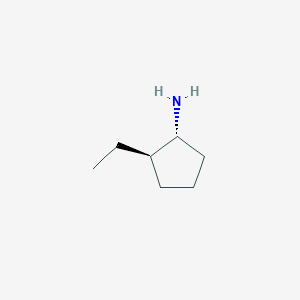
5,7-Dimethyl-1,3-diazaadamantan-6-one
Descripción general
Descripción
5,7-Dimethyl-1,3-diazaadamantan-6-one is a chemical compound with the molecular formula C10H16N2O . It belongs to the class of azaadamantanes , which are promising scaffolds in medicinal chemistry . The compound’s systematic IUPAC name is 5,7-Dimethyl-1,3-diazatricyclo[3.3.1.1(3,7)]decan-6-one . Let’s explore its various aspects:
Molecular Structure Analysis
The molecular structure of 5,7-Dimethyl-1,3-diazaadamantan-6-one consists of a tricyclic framework . The compound contains two methyl groups at positions 5 and 7, along with a ketone functional group. The adamantane-like cage structure contributes to its stability and unique properties. Refer to the ChemSpider link for a visual representation .
Aplicaciones Científicas De Investigación
Antitumor Properties
5,7-Dimethyl-1,3-diazaadamantan-6-one has been studied for its potential antitumor properties. Research has shown that spirocyclic derivatives of 1,3-diazaadamantane, which include compounds like 5,7-dimethyl-1,3-diazaadamantan-6-one, have been synthesized and their antitumor properties evaluated (Arutyunyan et al., 1996).
Synthesis and Chemical Behavior
The compound has been a subject of various studies focusing on its synthesis and chemical behavior. For instance, its reactivity in forming quaternary ammonium salts and subsequent ring cleavage to produce 3,7-diazabicyclo[3.3.1]nonane derivatives has been documented (Vatsadze et al., 2007). Additionally, investigations have been conducted into the synthesis of various derivatives, such as 2,2,5,7-tetramethyl-1,3-diazaadamantan-6-one, and their structural properties, including supramolecular structures (Dalinger et al., 2021).
Analgesic Activity
The compound has also been explored for its potential analgesic activity. Studies on new compounds combining diazaadamantane and monoterpene moieties, which are analogs of 5,7-dimethyl-1,3-diazaadamantan-6-ones, have been synthesized and tested for their analgesic properties (Ponomarev et al., 2017).
Molecular Configuration and Spectral Properties
Further, research into the molecular configuration and spectral properties of related compounds, such as 5,7-bis(2'-arylethenyl)-6H-1,4-diazepine-2,3-dicarbonitriles, which are synthesized from 1,3-diketones and diaminomaleonitrile, has been conducted. These studies include exploration of the substituents' effects on spectral properties and conformational states (Tarakanov et al., 2016).
Potential as Anticancer Drugs
There has also been an exploration of certain derivatives for their potential as leads for new anticancer drugs, focusing on the molecular modeling and docking studies of these compounds (Santana et al., 2020).
Mecanismo De Acción
While the precise mechanism of action for 5,7-Dimethyl-1,3-diazaadamantan-6-one remains an active area of research, it is known to exhibit analgesic activity . Notably, the compound containing the (–)-myrtenal fragment demonstrated pronounced analgesic effects in animal models . Further studies are needed to elucidate its specific targets and pathways.
Direcciones Futuras
Propiedades
IUPAC Name |
5,7-dimethyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-9-3-11-5-10(2,8(9)13)6-12(4-9)7-11/h3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGTRHKDYLMRKHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CN3CC(C1=O)(CN(C2)C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Dimethyl-1,3-diazaadamantan-6-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



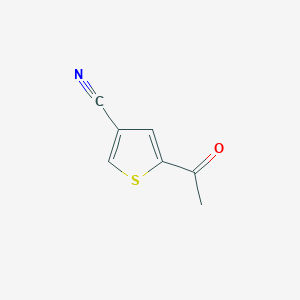

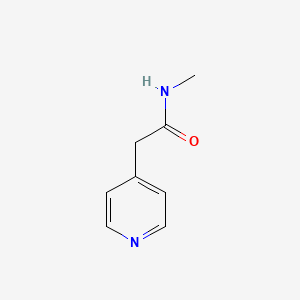
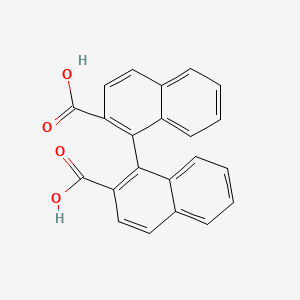

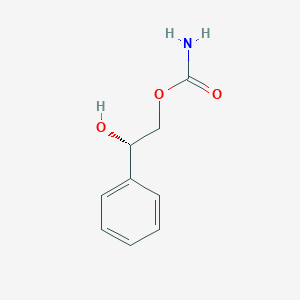
![(2E)-3-[4-(Benzyloxy)phenyl]-1-(2,4-dichlorophenyl)prop-2-en-1-one](/img/structure/B3155664.png)
amine](/img/structure/B3155671.png)
